1,4-Dithiaspiro[4.4]nonane 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dithiaspiro[44]nonane 1-oxide is a unique organic compound characterized by its spirocyclic structure, which includes two sulfur atoms and an oxygen atom
Vorbereitungsmethoden
The synthesis of 1,4-Dithiaspiro[4.4]nonane 1-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of a suitable dithiol with an oxidizing agent to form the spirocyclic structure. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods ensure the purity and consistency of the compound, which is crucial for its application in research and industry.
Analyse Chemischer Reaktionen
1,4-Dithiaspiro[4.4]nonane 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen atoms, altering its chemical properties.
Reduction: Reduction reactions can remove oxygen atoms, potentially converting the compound back to its dithiol precursor.
Substitution: The sulfur atoms in the spirocyclic structure can participate in substitution reactions, where other atoms or groups replace the sulfur atoms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,4-Dithiaspiro[4.4]nonane 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying spirocyclic compounds’ reactivity.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, particularly those involving sulfur-containing compounds.
Medicine: Research into potential therapeutic applications is ongoing, with interest in its ability to interact with biological molecules.
Wirkmechanismus
The mechanism by which 1,4-Dithiaspiro[4.4]nonane 1-oxide exerts its effects involves its ability to interact with other molecules through its sulfur and oxygen atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1,4-Dithiaspiro[4.4]nonane 1-oxide can be compared to other spirocyclic compounds, such as 1,4-dioxaspiro[4.4]nonane and 1,6-dioxaspiro[4.4]nonane. These compounds share a similar spirocyclic structure but differ in the atoms present in the ring. The presence of sulfur atoms in this compound gives it unique chemical properties, such as increased reactivity and the ability to form specific types of chemical bonds .
Similar compounds include:
1,4-Dioxaspiro[4.4]nonane: Contains oxygen atoms instead of sulfur, leading to different reactivity and applications.
1,6-Dioxaspiro[4.4]nonane: Another oxygen-containing spirocyclic compound with distinct chemical properties.
Eigenschaften
CAS-Nummer |
59796-90-6 |
---|---|
Molekularformel |
C7H12OS2 |
Molekulargewicht |
176.3 g/mol |
IUPAC-Name |
1,4λ4-dithiaspiro[4.4]nonane 4-oxide |
InChI |
InChI=1S/C7H12OS2/c8-10-6-5-9-7(10)3-1-2-4-7/h1-6H2 |
InChI-Schlüssel |
XIBDKSGLXQEXGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)SCCS2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.